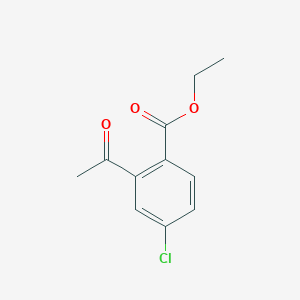
Ethyl 2-acetyl-4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetyl-4-chlorobenzoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoic acid, featuring an ethyl ester, an acetyl group, and a chlorine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-4-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts acylation of ethyl 4-chlorobenzoate with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
Ethyl 2-acetyl-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: Formation of amides or thioesters.
Oxidation: Conversion to 2-carboxy-4-chlorobenzoic acid.
Reduction: Formation of ethyl 2-(hydroxyethyl)-4-chlorobenzoate.
科学研究应用
Ethyl 2-acetyl-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-acetyl-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the acetyl and chlorine groups can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Ethyl 2-acetyl-4-chlorobenzoate can be compared with other similar compounds such as:
Ethyl 4-chlorobenzoate: Lacks the acetyl group, resulting in different reactivity and applications.
Ethyl 2-acetylbenzoate:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, leading to variations in physical and chemical properties.
生物活性
Ethyl 2-acetyl-4-chlorobenzoate (EACB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EACB, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
EACB is an ester derivative characterized by the presence of an acetyl group and a chlorobenzoate moiety. Its chemical structure can be represented as follows:
This structure contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
Antimicrobial Activity
EACB has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits notable inhibitory effects on both Gram-positive and Gram-negative bacteria.
Research Findings
- Inhibition Zones : EACB demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli in agar diffusion assays. The average inhibition zone was measured at 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating effective antimicrobial activity at relatively low concentrations .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
Anti-inflammatory Properties
The anti-inflammatory potential of EACB has been explored in various in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation.
Case Study
A study involving lipopolysaccharide (LPS)-stimulated macrophages indicated that EACB significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The reduction in these cytokines was dose-dependent, with a maximum inhibition observed at a concentration of 100 µg/mL .
Anticancer Activity
Recent investigations into the anticancer properties of EACB have revealed promising results, particularly against breast cancer cell lines.
Structure-Activity Relationship (SAR)
The introduction of specific substituents on the aromatic moiety has been correlated with enhanced anticancer activity. For instance, EACB exhibited cytotoxic effects on MCF-7 and MDA-MB-231 cell lines with IC50 values of 20 µM and 30 µM, respectively .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| MDA-MB-231 | 30 |
The biological activity of EACB can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : EACB may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Interaction : The compound could modulate receptor activity, influencing cellular signaling pathways.
属性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC 名称 |
ethyl 2-acetyl-4-chlorobenzoate |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)9-5-4-8(12)6-10(9)7(2)13/h4-6H,3H2,1-2H3 |
InChI 键 |
KLMHPFLFMZHNMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















